N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3
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Overview
Description
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is a deuterated derivative of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling (d3) makes it particularly useful in studies involving mass spectrometry and metabolic tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 typically involves the acetylation of S-(2,5-dimethylbenzene)-L-cysteine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents like dithiothreitol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol derivative.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of related compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: Investigated for its potential role in drug metabolism and detoxification pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 involves its interaction with various molecular targets and pathways. The acetyl group facilitates its incorporation into metabolic pathways, while the deuterium labeling allows for precise tracking in metabolic studies. The compound can act as a precursor for the synthesis of other sulfur-containing molecules, influencing cellular redox states and detoxification processes.
Comparison with Similar Compounds
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 can be compared with other similar compounds such as:
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: The non-deuterated version, which lacks the deuterium labeling but shares similar chemical properties.
N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine: A structural isomer with different substitution patterns on the aromatic ring.
N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine: Another isomer with different methyl group positions on the benzene ring.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical and metabolic studies by enhancing the accuracy and sensitivity of detection methods.
Biological Activity
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is a deuterated derivative of N-acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is recognized for its potential biological activities and applications in various fields, particularly in pharmacology and toxicology. This compound exhibits a range of biological activities that can be categorized into several key areas:
1. Anti-infection Properties
This compound has shown efficacy against various pathogens. It is particularly noted for its activity against bacterial and viral infections. The compound has demonstrated potential as an antibiotic, with activity against a wide spectrum of infectious agents, including:
- Bacterial Infections : Effective against strains of bacteria resistant to conventional antibiotics.
- Viral Infections : Active against viruses such as HIV, HCV, and influenza .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is crucial for cancer therapy.
- Cell Cycle Regulation : It affects cell cycle progression and can induce DNA damage responses, making it a candidate for cancer treatment .
- Immunomodulation : The compound may enhance immune responses by modulating various signaling pathways, including NF-κB and JAK/STAT signaling pathways .
3. Metabolism and Toxicology
The metabolism of this compound involves conjugation with glutathione and subsequent excretion as mercapturates. This metabolic pathway is significant for understanding its detoxification processes in vivo. Studies have indicated that the compound does not accumulate to toxic levels when administered at therapeutic doses .
4. Research Findings and Case Studies
Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound:
- Study on Metabolite Identification : Research involving male Sprague-Dawley rats treated with benzene derivatives confirmed the formation of this compound as a urinary metabolite, indicating its role in detoxifying harmful substances .
- Clinical Trials : Ongoing clinical trials are assessing its efficacy in treating specific infections and cancers. Preliminary results suggest promising outcomes in reducing tumor sizes in animal models .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
(2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBFFLCBUOZER-NQNNWHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=C(C=CC(=C1)C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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